molecular formula C26H20ClN3O3S B2833060 (Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 489403-65-8

(Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No. B2833060
M. Wt: 489.97
InChI Key: REEQEGFJEMWWAH-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C26H20ClN3O3S and its molecular weight is 489.97. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

One significant area of research is the exploration of the compound's derivatives for their anticancer properties. In a study, derivatives of 2-(4-Oxo-3-arylthiazolidin-2-ylidene)acetamide were synthesized and exhibited potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents V. Horishny, M. Arshad, V. Matiychuk, 2021.

Antimicrobial Activity

Another area of research focuses on the antimicrobial activity of related thiazolidinone compounds. A study found that rhodanine-3-acetic acid-based derivatives exhibited significant activity against a variety of bacteria and fungi, including potent activity against Mycobacterium tuberculosis M. Krátký, J. Vinšová, J. Stolaříková, 2017.

Lipase and α-Glucosidase Inhibition

Research also includes the study of the compound's derivatives for their potential in treating metabolic disorders. For example, novel heterocyclic compounds derived from the compound demonstrated significant lipase and α-glucosidase inhibitory activities, suggesting potential applications in the treatment of diabetes and obesity O. Bekircan, S. Ülker, E. Menteşe, 2015.

Chemical Synthesis and Methodology

The compound and its derivatives have been explored not only for their biological activities but also for their synthetic methodologies. For instance, studies on the radiosynthesis of related compounds provide insights into their preparation for studies on metabolism and mode of action B. Latli, J. Casida, 1995.

properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-2-cyano-2-[5-[(4-methoxyphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-33-21-13-7-17(8-14-21)15-23-25(32)30(20-5-3-2-4-6-20)26(34-23)22(16-28)24(31)29-19-11-9-18(27)10-12-19/h2-14,23H,15H2,1H3,(H,29,31)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEQEGFJEMWWAH-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NC3=CC=C(C=C3)Cl)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2C(=O)N(/C(=C(\C#N)/C(=O)NC3=CC=C(C=C3)Cl)/S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4-chlorophenyl)-2-cyano-2-(5-(4-methoxybenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

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